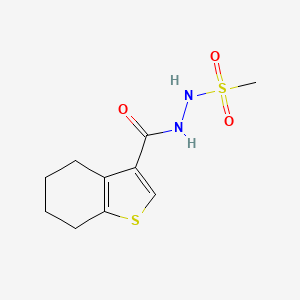
N-methyl-N-phenyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-methyl-N-phenyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12454906 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nanofiltration Membranes and Environmental Applications
Nanofiltration (NF) membranes, including those based on piperazine (PIP)-derived polyamides, have been applied in environmental contexts such as water softening, purification, wastewater treatment, and water reuse. These membranes feature a crumpled polyamide layer, contributing to improved separation performance, including enhanced water permeance, selectivity, and antifouling properties. The development and application of these membranes highlight the critical role of such compounds in advancing environmental technologies and addressing water-related challenges (Shao et al., 2022).
Polyamide Thin Film Composite Membranes for Water Treatment
Semi-aromatic polyamide thin film composite (TFC) membranes prepared via interfacial polymerization have been utilized in reverse osmosis (RO) and nanofiltration (NF) for water treatment and desalination. These membranes, featuring semi-aromatic polyamide as the rejection layer, demonstrate significant potential in efficiently separating ions and organics from water. The systematic development of these membranes, including the impact of various additives and interfacial polymerization parameters on their performance, underscores the importance of such compounds in enhancing water treatment technologies (Gohil & Ray, 2017).
Biochemical and Safety Aspects of Acrylamide
Although acrylamide, a compound derived from similar synthetic processes involving conjugated amides, is primarily noted for its industrial applications and presence in foods, extensive research has been conducted on its biochemistry, metabolism, and toxicology. This research contributes to a broader understanding of the safety and environmental impact of related compounds, emphasizing the need for careful consideration of their use and effects in various contexts (Friedman, 2003).
Supramolecular Chemistry and Applications of Benzene-1,3,5-tricarboxamide
Compounds within the same chemical family, such as benzene-1,3,5-tricarboxamides (BTAs), have been explored for their supramolecular self-assembly behavior. These investigations have opened avenues for applications ranging from nanotechnology to polymer processing and biomedical fields, highlighting the versatility and potential of such compounds in scientific research and technological innovation (Cantekin, de Greef, & Palmans, 2012).
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-19(15-6-3-2-4-7-15)17(21)14-9-11-20(12-10-14)18(22)16-8-5-13-23-16/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAZECSUFUNQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4557300.png)
![(6Z)-6-[(2,4-dichlorophenyl)methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4557306.png)
![2-chloro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4557307.png)
![2-[[2-[(4-Bromophenyl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B4557309.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4557312.png)
![2-(4-nitrophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557314.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4557317.png)
![N-[4-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4557334.png)

![N-(2-bromophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4557339.png)
![2-[{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B4557342.png)

![1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4557368.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE](/img/structure/B4557374.png)
